molecular formula C20H17F3N2O5 B2527210 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034609-31-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2527210
CAS No.: 2034609-31-7
M. Wt: 422.36
InChI Key: VWQZKNQUTTVXLP-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a chemical compound with the CAS Registry Number 2034609-31-7 . Its molecular formula is C20H17F3N2O5, and it has a molecular weight of 422.36 g/mol . The compound is provided with a purity of 95% or higher, making it suitable for advanced research and development applications . The benzofuran moiety is an important structural feature in medicinal chemistry, as numerous benzofuran derivatives are recognized as key intermediates in the development of pharmaceuticals . These derivatives are extensively studied for a wide spectrum of therapeutic properties, which include potential antiviral, antitumor, and antibacterial activities . Research into novel benzofuran-based compounds remains a significant and active field in the search for new bioactive molecules . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O5/c1-28-17(16-10-12-4-2-3-5-15(12)29-16)11-24-18(26)19(27)25-13-6-8-14(9-7-13)30-20(21,22)23/h2-10,17H,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQZKNQUTTVXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran ring One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core

The trifluoromethoxyphenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the trifluoromethoxyphenyl group with a halogenated intermediate of the benzofuran compound in the presence of a palladium catalyst . The final step involves the formation of the ethanediamide linkage through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions to improve yield and reduce reaction times. Additionally, the use of automated systems for the purification and isolation of intermediates can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1-benz

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20F3N3O3
  • Molecular Weight : 385.37 g/mol
  • CAS Number : [Not available in provided sources]

This compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor effects. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Benzofuran AMCF-7 (breast)5.0Apoptosis induction
Benzofuran BA549 (lung)7.5Cell cycle arrest

2. Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of benzofuran compounds have been documented in various studies. For instance, this compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives:

  • A study published in Pharmaceutical Biology highlighted the synthesis of novel benzofuran derivatives and their evaluation against cancer cell lines, showing promising results for compounds structurally related to this compound .
  • In another investigation, researchers assessed the anti-inflammatory effects of benzofuran compounds in animal models, finding a reduction in paw edema in rats treated with these derivatives .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many benzofuran derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
  • Modulation of Apoptotic Pathways : These compounds may enhance apoptotic signaling through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following ethanediamide derivatives share structural motifs with the target compound but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Key Structural Features Molecular Weight Key Differences vs. Target Compound Reference
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Piperidine ring, methylsulfanylphenyl group 481.53 g/mol Piperidine linker instead of benzofuran-methoxyethyl
N-[2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide Thiazolo-triazole heterocycle, 4-methoxyphenyl - Heterocyclic core replaces benzofuran
N-[2-((4-Chlorophenyl)sulfonyl)-2-(2-furyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide Chlorophenylsulfonyl group, furyl substituent - Sulfonyl group introduces higher polarity
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide Bithiophene moiety 440.5 g/mol Conjugated thiophene system enhances electron delocalization

Key Observations :

  • Benzofuran vs.
  • Trifluoromethoxy Group : This substituent is shared with and , enhancing metabolic resistance compared to methoxy () or chlorophenylsulfonyl () groups.
  • Amide Linker Modifications : The methoxyethyl spacer in the target compound may confer better solubility than the bithiophene-ethyl chain in .
Spectroscopic Characterization
  • IR Spectroscopy :
    • The target compound’s amide C=O stretches (~1660–1680 cm⁻¹) align with analogues in , while absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers.
    • Trifluoromethoxy C-O-C vibrations (~1250 cm⁻¹) are consistent with .
  • NMR :
    • Benzofuran protons (δ 6.8–7.5 ppm) and trifluoromethoxyphenyl signals (δ 7.2–7.6 ppm) resemble those in .

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